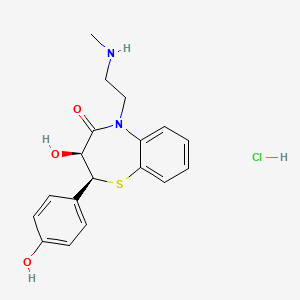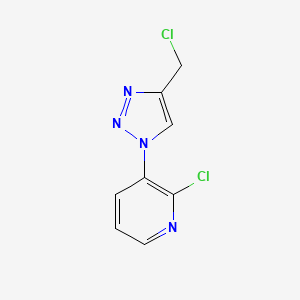![molecular formula C13H13NOS B1434385 6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1708437-09-5](/img/structure/B1434385.png)
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine
Vue d'ensemble
Description
Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Oxazines are heterocyclic organic compounds containing one oxygen and one nitrogen atom in a cyclohexa-1,4-diene ring . Isomers exist depending on the relative position of the heteroatoms and relative position of the double bonds .Chemical Reactions Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The reaction proceeds through a radical pathway. Mechanistically, an iminyl radical initially generates by a single-electron-transfer (SET) process .Physical And Chemical Properties Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique
-
- Thiophene-based analogs are considered a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of application or experimental procedures in this field typically involve the synthesis of thiophene derivatives by heterocyclization of various substrates .
- The outcomes of these applications are the development of compounds with various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
-
Industrial Chemistry and Material Science
- Thiophene derivatives are utilized as corrosion inhibitors .
- The methods of application in this field typically involve the use of thiophene derivatives in the formulation of industrial chemicals .
- The outcomes of these applications are improved resistance to corrosion in various industrial applications .
-
- Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
- The methods of application in this field typically involve the use of thiophene derivatives in the fabrication of organic semiconductors .
- The outcomes of these applications are the development of advanced organic semiconductors with improved performance .
-
Synthesis of Anticancer Agents
- 2-Butylthiophene is used as a raw material in the synthesis of anticancer agents .
- The methods of application in this field typically involve the use of 2-Butylthiophene in the synthesis process of anticancer agents .
- The outcomes of these applications are the development of anticancer agents with improved efficacy .
-
Pharmacology
- Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
- The methods of application in this field typically involve the use of MPA in the synthesis process of pharmacological compounds .
- The outcomes of these applications are the development of pharmacological compounds with improved efficacy .
-
Synthesis of Methiopropamine
- There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .
- The outcomes of these applications are the development of methiopropamine .
-
Organic Chemistry
- Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application in this field typically involve the use of thiophene derivatives in the formulation of industrial chemicals .
- The outcomes of these applications are improved resistance to corrosion in various industrial applications .
-
Pharmacology
- Methiopropamine (MPA) is an organic compound structurally related to methamphetamine . It consists of a thiophene group with an alkyl amine substituent at the 2-position . It functions as a norepinephrine-dopamine reuptake inhibitor that is approximately 1.85 times more selective for norepinephrine than dopamine .
- The methods of application in this field typically involve the use of MPA in the synthesis process of pharmacological compounds .
- The outcomes of these applications are the development of pharmacological compounds with improved efficacy .
-
Synthesis of Methiopropamine
- There is a four-step synthesis of methiopropamine . It begins with (thiophen-2-yl)magnesium bromide, which is reacted with propylene oxide, yielding 1- (thiophen-2-yl)-2-hydroxypropane which is reacted with phosphorus tribromide, yielding 1- (thiophen-2-yl)-2-bromopropane which is finally reacted with methylamine, yielding 1- (thiophen-2-yl)-2-methylaminopropane .
- The outcomes of these applications are the development of methiopropamine .
-
Organic Chemistry
- Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .
- The methods of application in this field typically involve the use of thiophene derivatives in the formulation of industrial chemicals .
- The outcomes of these applications are improved resistance to corrosion in various industrial applications .
Orientations Futures
Propriétés
IUPAC Name |
6-methyl-3-thiophen-2-yl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS/c1-9-4-5-12-10(7-9)14-11(8-15-12)13-3-2-6-16-13/h2-7,11,14H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLHQGHLIVGRJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(thiophen-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)
![[({3-Chloro-8-oxa-4,6-diazatricyclo[7.4.0.0(2),7]trideca-1(9),2(7),3,5-tetraen-5-yl}methyl)sulfanyl](ethoxy)methanethione](/img/structure/B1434306.png)
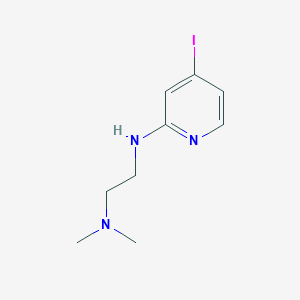
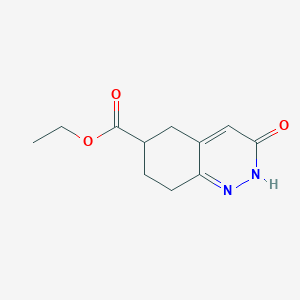
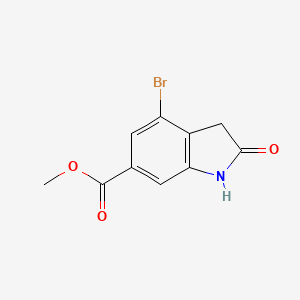
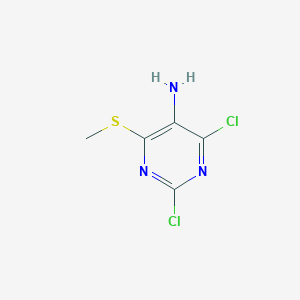
![2-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)acetic acid](/img/structure/B1434320.png)
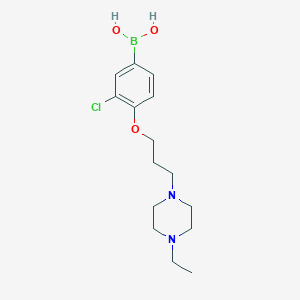
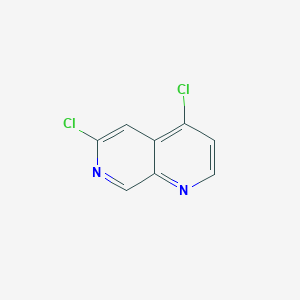
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hemioxalate](/img/structure/B1434323.png)
